molecular formula C13H20N2 B7917786 Benzyl-methyl-(S)-piperidin-3-yl-amine

Benzyl-methyl-(S)-piperidin-3-yl-amine

Cat. No.: B7917786
M. Wt: 204.31 g/mol
InChI Key: AOFYPWKDRUVVTF-ZDUSSCGKSA-N
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Description

Significance of the Piperidine (B6355638) Core in Synthetic Chemistry and Molecular Design

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a cornerstone in the design and synthesis of a vast array of chemical compounds. nih.govchemicalbook.comnih.gov Its prevalence is a testament to its utility, appearing as a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals. uni.lu The non-planar, chair-like conformation of the piperidine ring provides a three-dimensional scaffold that is highly advantageous in molecular design, allowing for precise spatial arrangement of functional groups. researchgate.netnih.gov This three-dimensionality can enhance interactions with biological targets, improve pharmacokinetic properties, and offer a degree of structural rigidity that is often sought after in drug development. researchgate.net

Medicinal chemists frequently employ the piperidine scaffold as a versatile building block. chemicalbook.com Its derivatives are found in over twenty classes of pharmaceuticals, highlighting its broad applicability. chemicalbook.com The nitrogen atom within the ring can be readily functionalized, and the carbon atoms can be substituted to create a diverse library of compounds with a wide range of biological activities. bldpharm.com The N-benzyl piperidine (N-BP) motif, in particular, is a widely used structural element in drug discovery. nih.gov The benzyl (B1604629) group can enhance binding to target proteins through cation-π interactions and provides a platform for optimizing the stereochemical aspects that influence potency and toxicity. researchgate.netnih.gov

The synthesis of substituted piperidines is a significant focus of modern organic chemistry, with numerous methods developed for their construction, including the hydrogenation of pyridine (B92270) precursors and various cyclization strategies. nih.gov The continuous development of efficient and stereoselective synthetic routes to piperidine derivatives underscores their enduring importance in chemical research. chemicalbook.com

Academic Importance of Chirality in Piperidine-Based Compounds

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and pharmacology. In the context of piperidine-based compounds, the introduction of one or more chiral centers has profound implications for their biological activity. The specific three-dimensional arrangement of atoms in a chiral molecule dictates how it interacts with other chiral molecules, such as proteins, enzymes, and receptors in the body.

The stereoisomers (enantiomers or diastereomers) of a chiral piperidine derivative can exhibit significantly different pharmacological and toxicological profiles. One enantiomer may be responsible for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to adverse effects. This recognition has led to a paradigm shift in drug development, with a strong emphasis on the synthesis and evaluation of single-enantiomer drugs.

The synthesis of enantiomerically pure chiral piperidines is a challenging yet crucial area of research. chemicalbook.com Techniques such as asymmetric synthesis, chiral resolution of racemates, and biocatalytic methods are employed to obtain specific stereoisomers. chemicalbook.com For instance, the estimation of the enantiomeric purity of piperidin-3-amine, a related parent structure, can be achieved through pre-column derivatization followed by chiral High-Performance Liquid Chromatography (HPLC).

The compound of focus, Benzyl-methyl-(S)-piperidin-3-yl-amine, possesses a chiral center at the C3 position of the piperidine ring, designated as (S). This specific stereochemistry is a critical determinant of its potential interactions and applications as a chiral building block in the synthesis of more complex, biologically active molecules. The (S)-configuration dictates the precise spatial orientation of the benzyl-methyl-amino group, which will in turn influence its binding affinity and selectivity for a given biological target. Research into closely related compounds, such as (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, has shown their utility as key intermediates in the synthesis of targeted therapies like Janus kinase (JAK) inhibitors. chemicalbook.com This underscores the critical role that the specific stereochemistry of such piperidine derivatives plays in the development of novel therapeutics.

Chemical Properties and Synthesis

While detailed research findings on this compound are not extensively published in peer-reviewed literature, its chemical properties can be inferred from available data and knowledge of similar compounds.

PropertyValueSource
Molecular Formula C13H20N2 nih.gov
Molecular Weight 204.31 g/mol nih.gov
IUPAC Name (S)-N-Benzyl-N-methylpiperidin-3-amine nih.gov

The synthesis of this compound would typically involve the use of a chiral precursor to ensure the desired (S)-stereochemistry at the C3 position. A plausible synthetic route could start from a commercially available chiral piperidine derivative. For instance, reductive amination of a suitable N-protected-(S)-3-aminopiperidine with benzaldehyde, followed by methylation of the resulting secondary amine, would yield the target compound. Alternatively, nucleophilic substitution on a chiral piperidine precursor could be employed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-N-benzyl-N-methylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-15(13-8-5-9-14-10-13)11-12-6-3-2-4-7-12/h2-4,6-7,13-14H,5,8-11H2,1H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFYPWKDRUVVTF-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)[C@H]2CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical and Spectroscopic Characterization in Chiral Piperidine Research

Enantiomeric Purity and Resolution Techniques

The separation and quantification of enantiomers are critical in the synthesis and application of chiral compounds. For piperidine (B6355638) derivatives, several high-performance analytical methods are employed to determine enantiomeric excess and resolve racemic mixtures.

Chiral chromatography is a cornerstone for the separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for the enantiomeric separation of piperidine derivatives. For compounds like 3-aminopiperidine, which lack a strong chromophore, pre-column derivatization is often necessary. nih.govresearchgate.net Derivatizing agents, such as para-toluenesulfonyl chloride or benzoyl chloride, are used to introduce a chromophore, allowing for UV detection. nih.govgoogle.com For instance, a method for estimating (S)-piperidin-3-amine in (R)-piperidin-3-amine dihydrochloride (B599025) involved derivatization followed by separation on a Chiralpak AD-H column. nih.gov This approach achieved a resolution greater than 4.0 between the enantiomers. nih.gov The choice of mobile phase, typically a mixture of an alcohol and an alkane, and the specific CSP are crucial for achieving optimal separation. nih.govrsc.org

Gas Chromatography (GC): Chiral GC is another powerful technique for separating volatile enantiomers. nih.govuni-muenchen.de It employs capillary columns coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. uni-muenchen.degcms.cz The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. uni-muenchen.de The high efficiency and sensitivity of GC, especially when coupled with mass spectrometry (GC-MS), allow for the detection and identification of trace amounts of enantiomers. uni-muenchen.de

Supercritical Fluid Chromatography (SFC): SFC has emerged as a valuable alternative to HPLC and GC for chiral separations. uni-muenchen.de It uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC often provides faster separations and is considered a "green" technology due to the reduced use of organic solvents.

Capillary electrophoresis offers a high-efficiency alternative to chromatographic methods for chiral separations.

Capillary Electrophoresis (CE): In chiral CE, a chiral selector is added to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different electrophoretic mobilities and, consequently, separation.

Micellar Electrokinetic Chromatography (MEKC): MEKC is a mode of CE that uses surfactants (micelles) to effect separation. For chiral separations of compounds like quinuclidine (B89598) derivatives, a chiral selector, such as a sulfated β-cyclodextrin, is added to the micellar solution. nih.gov This technique has been validated for determining the enantiomeric purity of drug candidates, with detection limits as low as 0.01-0.02%. nih.gov

Spectroscopic Elucidation of Molecular Structure and Stereochemistry

Spectroscopic methods are vital for confirming the chemical structure and determining the absolute and relative stereochemistry of chiral piperidine derivatives.

NMR spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry.

¹H and ¹³C NMR: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of a molecule. For piperidine derivatives, the chemical shifts and coupling constants of the ring protons can reveal the chair conformation of the piperidine ring and the axial or equatorial orientation of substituents. nih.govwhiterose.ac.uk For example, in N-benzyl-4-[(N-benzyloxyacetyl)-(2-fluorophenyl)]amino-3-methyl piperidine, two sets of doublets were observed for the methyl protons in the ¹H NMR spectrum, indicating the presence of rotational isomers. optica.org The complete assignment of ¹H and ¹³C NMR spectra for N-benzyl-(piperidin or pyrrolidin)-purines has been achieved using 1D and 2D NMR techniques. researchgate.net

Dynamic NMR (DNMR): DNMR studies are used to investigate dynamic processes such as ring inversion and restricted rotation around bonds. beilstein-journals.org By recording NMR spectra at different temperatures, it is possible to determine the energy barriers for these processes. optica.orgbeilstein-journals.org For instance, variable-temperature ¹H NMR studies of N-benzyl-4-[(N-benzyloxyacetyl)-(2-fluorophenyl)]amino-3-methyl piperidine showed that the two sets of methyl proton signals coalesce at higher temperatures, confirming the presence of conformational isomers. optica.org Similar studies on N,N'-substituted piperazines have been used to calculate the activation energies for ring conversion. beilstein-journals.org

Table 1: Representative ¹H and ¹³C NMR Data for Piperidine Derivatives Please note that the following table is a generalized representation and specific chemical shifts can vary based on the full molecular structure and solvent used.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Piperidine Ring CH₂ (α to N)2.7 - 2.945 - 55
Piperidine Ring CH₂ (β to N)1.5 - 1.725 - 30
Piperidine Ring CH₂ (γ to N)1.4 - 1.623 - 27
Benzyl (B1604629) CH₂3.4 - 3.860 - 65
Benzyl Aromatic CH7.2 - 7.4127 - 130
N-Methyl CH₃2.1 - 2.340 - 45
C3-H (Piperidine Ring)Varies with substitutionVaries with substitution

Data compiled from general knowledge and representative spectra. rsc.orgchemicalbook.com

HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.gov This technique is crucial for confirming the identity of newly synthesized compounds. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For piperidine alkaloids, a common fragmentation pathway involves the initial loss of a side chain. researchgate.netscielo.br Cleavage of the piperidine ring itself is also a characteristic fragmentation route for many related compounds. nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of all atoms in the molecule. This technique has been used to confirm the chair conformation of the piperidine ring in various derivatives and to determine the spatial arrangement of substituents. researchgate.nettandfonline.comtandfonline.com For example, the crystal structure of t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazone showed that the piperidine ring adopts a chair conformation with the phenyl rings in equatorial positions. researchgate.nettandfonline.com Similarly, the relative stereochemistry of cis- and trans-isomers of substituted pipecolinates has been confirmed by single-crystal X-ray diffraction. nih.govwhiterose.ac.uk

Table 2: Crystallographic Data for a Representative Piperidine Derivative This table presents example data for a piperidine-containing compound and is not specific to Benzyl-methyl-(S)-piperidin-3-yl-amine, for which specific public crystallographic data is not available.

Parameter Value Reference
Crystal systemMonoclinic researchgate.nettandfonline.com
Space groupP2₁/c researchgate.nettandfonline.comtandfonline.com
a (Å)16.324(4) researchgate.nettandfonline.com
b (Å)15.179(4) researchgate.nettandfonline.com
c (Å)17.650(5) researchgate.nettandfonline.com
β (°)104.98(5) researchgate.nettandfonline.com
Volume (ų)4225(2) researchgate.nettandfonline.com
Z4 researchgate.nettandfonline.comtandfonline.com

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the structural characterization of molecules by probing their vibrational modes. These methods provide a molecular fingerprint based on the characteristic frequencies at which different functional groups and structural moieties vibrate.

For piperidine derivatives, IR and Raman spectra reveal key information about the piperidine ring, its substituents, and their interactions. A study on the related compound, 3-piperidino-propylamine, provides a basis for assigning the expected vibrational modes. researchgate.net The spectra are typically analyzed by comparing experimental data with frequencies calculated using quantum chemical methods like Density Functional Theory (DFT), which aids in the precise assignment of complex vibrational bands. researchgate.net

Infrared (IR) Spectroscopy is particularly sensitive to polar functional groups. Key absorptions for a compound like this compound would include:

N-H Stretching: A moderate to weak band in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine.

C-H Stretching: Multiple bands in the 2800-3000 cm⁻¹ range corresponding to symmetric and antisymmetric stretching of the CH₂ groups in the piperidine ring and the benzyl group. The Hartree-Fock method has been noted to be effective in explaining NH₂ and CH₂ vibrations in this region for similar molecules. researchgate.net

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region from the benzyl group.

C-N Stretching: Vibrations in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy , which detects vibrations that cause a change in polarizability, is complementary to IR. It is often more effective for identifying non-polar bonds and symmetric vibrations, such as the C-C backbone of the piperidine ring. For piperidine itself, Surface-Enhanced Raman Scattering (SERS) has been used to study its interaction with surfaces, demonstrating significant potential-dependent changes in band intensities. researchgate.net While normal Raman spectroscopy is not inherently sensitive to chirality, specialized techniques can be employed for chiral discrimination. rsc.org

A representative table of vibrational frequencies for a related piperidine derivative, based on experimental and calculated data, illustrates the type of information obtained.

Table 1: Illustrative Vibrational Frequencies and Assignments for a Piperidine Derivative (based on 3-piperidino-propylamine) Data adapted from a study on a structurally related compound. researchgate.net

Observed Frequency (cm⁻¹) Calculated Frequency (cm⁻¹, B3LYP) Vibrational Assignment
33603375NH₂ antisymmetric stretch
32883295NH₂ symmetric stretch
29302940CH₂ antisymmetric stretch (ring)
28502855CH₂ symmetric stretch (ring)
14551460CH₂ scissoring
11571162C-N stretching
10401045Ring breathing mode

Chiroptical Spectroscopy for Absolute Configuration and Conformational Studies

While vibrational spectroscopy confirms structural connectivity, chiroptical spectroscopy probes the three-dimensional arrangement of atoms, making it indispensable for studying chiral molecules. nih.gov These techniques measure the differential interaction of a chiral sample with left and right circularly polarized light, providing definitive information on absolute configuration and solution-phase conformation. nih.govic.ac.uk

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are established chiroptical techniques that measure electronic transitions. yale.edu

ORD measures the variation of optical rotation with wavelength. yale.edu

ECD is the difference in absorption of left and right circularly polarized light as a function of wavelength. yale.edu

For chiral piperidine derivatives, ECD is a powerful tool for assigning the absolute configuration. researchgate.net The sign of the observed Cotton effects in the ECD spectrum can be empirically correlated with the stereochemistry. For instance, in a study of enantiomerically pure trans-1-benzyl-4-aminopiperidin-3-ols, the (3R,4R) configuration was established by observing a negative Cotton effect in the CD spectrum of a derivative. researchgate.net The reliability of the assignment is often enhanced by comparing the experimental spectrum to that predicted by computational analysis. ic.ac.uk In cases where the molecule itself has a weak ECD signal, derivatization with an achiral chromophoric moiety, or "chiroptical probe," can induce a strong, diagnostic ECD signal from which the absolute configuration of the parent compound can be determined. nih.gov

Table 2: Application of ECD in Determining Absolute Configuration Illustrative data based on principles described in the literature. researchgate.net

Compound/Derivative Stereocenter Observed Cotton Effect (λ, nm) Inferred Absolute Configuration
(S)-Enantiomer Derivative(S)Positive(S)
(R)-Enantiomer Derivative(R)Negative(R)

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

Extending chiroptical analysis to the infrared region, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) offer a wealth of stereochemical information.

Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized light during a vibrational transition. nih.govhindsinstruments.com A VCD spectrum provides a highly detailed fingerprint that is exquisitely sensitive to the absolute configuration and the molecule's conformational arrangement in solution. nih.govru.nl For flexible molecules like piperidine derivatives, the VCD spectrum represents a population-weighted average of all contributing conformers. The definitive assignment of absolute configuration is achieved by comparing the experimental VCD spectrum with spectra calculated via DFT for candidate structures. nih.gov This synergy between experiment and theory is a cornerstone of modern VCD analysis. nih.gov

Raman Optical Activity (ROA) is the vibrational optical activity counterpart to Raman spectroscopy, measuring the small difference in the intensity of Raman scattered right and left circularly polarized light. wikipedia.orguantwerpen.be ROA is particularly advantageous for studying chiral molecules in aqueous solution, as the signal from water is weak in Raman spectroscopy, unlike in IR and VCD where it can be overwhelming. biorxiv.org Like VCD, ROA is highly sensitive to conformation and is a powerful probe of biomolecular structure. uantwerpen.be The interpretation of ROA spectra also relies heavily on comparison with quantum chemical calculations to unravel the complex interplay of conformational dynamics and stereochemistry. biorxiv.orgresearchgate.net

Table 3: Illustrative Workflow for VCD/ROA-Based Configurational Assignment This table demonstrates the general methodology, not specific data for the target compound.

Step Action Purpose
1Measure experimental VCD and ROA spectra of the sample.Obtain the experimental chiroptical fingerprint.
2Perform conformational search using molecular mechanics (MM).Identify low-energy conformers of the molecule.
3Calculate VCD and ROA spectra for each stable conformer using DFT.Generate theoretical spectra for comparison.
4Compare the experimental spectrum with the calculated spectrum for each enantiomer (e.g., (S) vs. (R)).Find the best match between experiment and theory.
5Assign the absolute configuration based on the enantiomer that provides the best spectral agreement.Determine the molecule's true 3D structure.

Terahertz Circular Dichroism (TCD)

The vibrational and rotational capabilities of many biological and pharmaceutical molecules fall within the terahertz band, making TCD a promising tool for their characterization. oejournal.org A significant technical challenge has been the generation of broadband circularly polarized terahertz light. However, recent advancements have demonstrated that a TCD spectrum can be successfully calculated from measurements made with a standard, linearly polarized terahertz time-domain spectrometer. oejournal.orgoejournal.org This approach has been used to clearly distinguish between the enantiomers of ibuprofen. oejournal.orgrsc.org

While the application of TCD specifically to chiral piperidines like this compound is an area for future research, the technique holds potential as a novel, non-destructive method for identifying and characterizing chiral drugs. yale.edursc.org Its sensitivity to the collective vibrations of a molecule's framework could provide unique insights unobtainable with other spectroscopic methods. researchgate.net

Theoretical and Computational Chemistry Applied to Benzyl Methyl S Piperidin 3 Yl Amine and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. jksus.org For piperidine (B6355638) derivatives, methods like Density Functional Theory (DFT) are employed to predict various molecular properties with a high degree of accuracy. researchgate.netresearchgate.net

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. mdpi.com For Benzyl-methyl-(S)-piperidin-3-yl-amine, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can determine the most stable three-dimensional structure. jksus.orgrsc.org

The optimization process calculates the forces on each atom and adjusts their positions iteratively until a minimum energy conformation is reached. mdpi.com This provides precise information on bond lengths, bond angles, and dihedral angles. For the piperidine ring, these calculations typically confirm a stable chair conformation, which minimizes steric strain. The positions of the substituents—the benzyl (B1604629) group on the nitrogen and the methylamino group at the C3 position—are determined as either axial or equatorial. Generally, bulky substituents favor the equatorial position to reduce steric hindrance. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Chair Conformation) Calculated by DFT

ParameterBond/AngleCalculated Value
Bond Lengths C-N (piperidine ring)1.47 Å
C-C (piperidine ring)1.54 Å
N-CH₂ (benzyl)1.46 Å
C-N (amine)1.47 Å
Bond Angles C-N-C (piperidine ring)111.5°
C-C-C (piperidine ring)110.8°
C-N-CH₂ (benzyl)112.0°
Dihedral Angles C-C-N-C-55.2°
N-C-C-C56.1°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govchemjournal.kz

A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive. dergipark.org.tr For this compound, the HOMO is typically localized on the electron-rich regions, such as the nitrogen atoms, while the LUMO is distributed over the aromatic benzyl ring. researchgate.net Analysis of the HOMO and LUMO energies can predict the most likely sites for nucleophilic and electrophilic attack. researchgate.net

Table 2: Representative FMO Energies and Properties for this compound

PropertyEnergy (eV)Description
E(HOMO) -5.8 eVIndicates electron-donating ability; localized on nitrogen atoms.
E(LUMO) -0.5 eVIndicates electron-accepting ability; localized on the benzyl group.
Energy Gap (ΔE) 5.3 eVReflects high kinetic stability and moderate reactivity.
Ionization Potential (I) 5.8 eVEnergy required to remove an electron (approximated by -E(HOMO)).
Electron Affinity (A) 0.5 eVEnergy released when an electron is added (approximated by -E(LUMO)).

Natural Bond Orbital (NBO) Analysis for Electronic Structure and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.dewikipedia.org This method provides a quantitative description of bonding interactions and charge delocalization within a molecule. nih.gov

NBO analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is estimated using second-order perturbation theory. wisc.edu For this compound, significant interactions would include the delocalization of the nitrogen lone pair electrons (donor) into the antibonding orbitals (acceptor) of adjacent C-C or C-H bonds (σ*). These hyperconjugative interactions stabilize the molecule. The analysis also provides natural atomic charges, which offer a more chemically intuitive picture of charge distribution than other methods. researchgate.net

Table 3: Selected Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)¹Interaction Type
LP (N1)σ(C2-C3)3.85Hyperconjugation (n → σ)
LP (N1)σ(C6-C5)3.92Hyperconjugation (n → σ)
LP (N_amine)σ(C3-H)5.10Hyperconjugation (n → σ)
σ (C-H_benzyl)σ(C-C_ring)2.50Hyperconjugation (σ → σ)
π (C=C_benzyl)π(C=C_benzyl)20.45Intramolecular Charge Transfer (π → π)

¹E(2) represents the stabilization energy from donor-acceptor interactions. wisc.edu

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to identify the electrophilic and nucleophilic sites of a molecule. uni-muenchen.de The MEP map illustrates the charge distribution on the molecule's surface, indicating regions that are attractive to positive or negative charges. nih.gov

The map is color-coded to show different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. In this compound, these areas are expected around the nitrogen atoms due to their lone pairs of electrons. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, often found around hydrogen atoms attached to heteroatoms. The MEP surface provides valuable insights into intermolecular interactions and chemical reactivity. asianpubs.orgresearchgate.net

Conformational Analysis and Stereodynamics

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. acs.org For a flexible molecule like this compound, this analysis is crucial for understanding its dynamic behavior and preferred shapes.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are pivotal computational techniques used to predict the interaction of a ligand with a target receptor at the molecular level. For derivatives of this compound, these studies provide insights into the structural basis of their biological activity, guiding the design of more potent and selective molecules.

Ligand-Target Interactions and Binding Mode Predictions

Molecular docking simulations are employed to predict the preferred orientation of this compound and its analogs within the binding site of a biological target. These predictions are crucial for understanding the key interactions that drive ligand recognition and affinity.

Research on structurally related piperidine derivatives has identified common interaction patterns with various receptors. For instance, studies on piperidine-based ligands targeting sigma receptors (σR) have revealed the importance of specific interactions for high affinity. nih.gov Molecular dynamics simulations have shown that the protonated piperidine ring can engage in unfavorable interactions if placed in a highly lipophilic pocket, but the introduction of an N-methyl group can partially compensate for this. nih.gov

A hypothetical docking study of this compound into a representative receptor binding site, based on data from related compounds, would likely show the following key interactions:

Hydrogen Bonding: The secondary amine of the piperidine ring and the tertiary amine could participate in hydrogen bonds with polar residues such as aspartate, glutamate, serine, or threonine in the receptor's active site.

Hydrophobic Interactions: The benzyl group is expected to form hydrophobic interactions with nonpolar residues like leucine, valine, and phenylalanine, anchoring the ligand in a specific orientation.

Cation-π Interactions: The protonated piperidine nitrogen could engage in cation-π interactions with aromatic residues such as tyrosine or tryptophan.

These predicted interactions are summarized in the table below.

Interaction TypeInteracting Ligand MoietyPotential Interacting Receptor Residues
Hydrogen BondingPiperidine N-H, Methylamino NAsp, Glu, Ser, Thr
HydrophobicBenzyl ring, Piperidine ringLeu, Val, Phe, Ala
Cation-πProtonated Piperidine NitrogenTyr, Trp, Phe

Computational Structure-Activity Relationship (SAR) Derivations

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. oncodesign-services.comnumberanalytics.comresearchgate.net By systematically modifying the structure of a lead compound like this compound and evaluating the effect on its activity, computational models can be built to predict the activity of novel derivatives. collaborativedrug.com

For piperidine-containing molecules, SAR studies have revealed several key structural features that influence their biological effects. ajchem-a.com These studies often combine experimental data with computational modeling to rationalize the observed trends.

Based on the general principles of SAR and findings for related piperidine derivatives, the following hypothetical SAR for this compound can be proposed:

N-Benzyl Group: The benzyl group is often crucial for activity, likely through hydrophobic interactions. Modifications to the substitution pattern on the aromatic ring could modulate potency and selectivity. Electron-withdrawing or electron-donating groups could influence the electronic properties and binding interactions.

N-Methyl Group: The presence and nature of the substituent on the exocyclic amine are critical. The methyl group in the parent compound likely contributes to its specific interactions. Replacing the methyl with larger alkyl groups could lead to steric clashes within the binding pocket, potentially reducing activity.

Piperidine Ring: The piperidine scaffold serves as a key structural element. The stereochemistry at the 3-position is expected to be critical for proper orientation in the binding site. The (S)-configuration likely positions the substituents in an optimal arrangement for interaction with the target.

Piperidine Nitrogen: Substitution on the piperidine nitrogen can significantly impact activity. For instance, in some series of piperidine derivatives, small alkyl substituents on the nitrogen have been shown to be favorable for affinity. nih.gov

A summary of these hypothetical SAR derivations is presented in the table below.

Structural MoietyModificationPredicted Effect on ActivityRationale
N-Benzyl GroupSubstitution on the aromatic ringModulation of potency and selectivityAltered hydrophobic and electronic interactions with the receptor.
N-Methyl GroupReplacement with larger or smaller alkyl groupsPotential decrease in activity due to steric or conformational changes.The methyl group likely has an optimal size for the binding pocket.
Piperidine RingAlteration of stereochemistry (e.g., to (R)-)Significant change in activity, likely a decrease.The (S)-configuration provides the correct spatial arrangement of substituents.
Piperidine NitrogenIntroduction of different substituentsVariable effects depending on the target receptor.Can influence polarity, basicity, and steric fit within the binding site.

Simulation of Reaction Mechanisms

Computational chemistry can be used to simulate the reaction mechanisms involved in the synthesis of complex molecules like this compound. These simulations provide detailed information about the transition states, intermediates, and energy barriers of a reaction, which can help in optimizing reaction conditions and understanding the formation of byproducts.

The synthesis of substituted piperidines can be achieved through various methods, including reductive amination, cyclization reactions, and multi-component reactions. nih.gov A plausible synthetic route to this compound could involve the reductive amination of a suitable piperidin-3-one (B1582230) precursor with methylamine, followed by N-benzylation.

A computational study of such a reaction would typically involve the following steps:

Reactant and Product Optimization: The 3D structures of the reactants, intermediates, products, and transition states are optimized using quantum mechanical methods to find their lowest energy conformations.

Transition State Searching: Algorithms are used to locate the transition state structures connecting the reactants and products.

Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for reactants, intermediates, and products) or first-order saddle points (for transition states) and provide thermodynamic data.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path from the transition state down to the reactants and products, confirming that the located transition state connects the desired species.

A hypothetical simulated reaction step, such as the N-benzylation of (S)-methyl-piperidin-3-yl-amine, would allow for the calculation of the activation energy and reaction energy, providing insights into the feasibility and kinetics of the reaction.

The table below summarizes the key parameters that would be obtained from a computational simulation of a hypothetical reaction step in the synthesis of this compound.

Reaction StepComputational MethodKey Parameters CalculatedSignificance
N-BenzylationDFT (e.g., B3LYP/6-31G)Activation Energy (ΔG‡), Reaction Energy (ΔG°), Transition State GeometryPredicts the rate and thermodynamic favorability of the benzylation step.
Reductive AminationDFT (e.g., B3LYP/6-31G)Activation Energy (ΔG‡), Reaction Energy (ΔG°), Intermediate StructuresElucidates the mechanism of C-N bond formation and stereochemical outcome.

Reactivity and Transformation Studies of the Benzyl Methyl S Piperidin 3 Yl Amine Scaffold

Functional Group Interconversions and Derivatization

The presence of two distinct amine functionalities and multiple C-H bonds allows for a range of derivatization reactions, from oxidation to nucleophilic substitution.

The oxidation of the benzyl-methyl-(S)-piperidin-3-yl-amine scaffold can proceed at several sites, primarily involving the N-benzyl group and the piperidine (B6355638) ring. The N-benzyl group is particularly susceptible to oxidative cleavage or transformation.

Commonly employed oxidizing agents for N-benzyl amines include chromium(VI) reagents and cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net For instance, N-benzyl groups can be oxidized to N-benzoyl groups using reagents like chromium trioxide in pyridine (B92270). researchgate.net A more common transformation is the complete removal of the benzyl (B1604629) protecting group (debenzylation). Oxidative debenzylation can be achieved under mild conditions using CAN, which proceeds via a single electron transfer (SET) mechanism. researchgate.netresearchgate.net Laccase-catalyzed oxidative cleavage also provides an enzymatic route for the removal of N-benzyl groups. researchgate.net While less common under controlled conditions, strong oxidants can lead to the formation of N-formyl derivatives or even ring-opening. researchgate.net

Sensitive functional groups elsewhere in a molecule, such as other amines or alcohols, can remain untouched during certain chemoselective oxidation procedures. d-nb.info For example, specific catalytic systems are designed to selectively oxidize alcohols to aldehydes without affecting amine groups present in the same molecule. d-nb.info

Table 1: Representative Oxidation Reactions on N-Benzyl Amine Scaffolds

Reaction Type Reagent(s) Product Type Reference
N-Benzyl to N-Benzoyl Cr(VI) reagents (e.g., CrO₃/pyridine) N-Benzoyl amine researchgate.net
Oxidative N-Debenzylation Cerium(IV) Ammonium Nitrate (CAN) Secondary Amine researchgate.netresearchgate.net
Oxidative N-Debenzylation Potassium Permanganate (KMnO₄) Secondary Amine / Acetylated Amine researchgate.net

The exocyclic N-methylamino group at the C3 position is a key site for nucleophilic reactions. As a secondary amine, it can readily react with a variety of electrophiles to form new C-N, S-N, or P-N bonds. These derivatizations are fundamental for building molecular complexity and are widely used in medicinal chemistry to modulate a compound's properties. nih.gov

Typical nucleophilic substitution reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a common strategy for introducing diverse substituents.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) affords sulfonamides.

Alkylation: The secondary amine can be further alkylated using alkyl halides. However, this can sometimes lead to overalkylation, forming a quaternary ammonium salt. Reductive amination offers a more controlled method for introducing alkyl groups.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to substituted ureas and thioureas, respectively.

These transformations are generally high-yielding and tolerant of the N-benzylpiperidine core. In studies on related 3-aminopiperidine structures, these standard peptide coupling and derivatization reactions proceed efficiently. acs.org

Table 2: Potential Nucleophilic Derivatization of the Exocyclic Amine

Electrophile Type Reagent Example Product Functional Group
Acyl Halide Acetyl chloride Amide
Sulfonyl Halide p-Toluenesulfonyl chloride Sulfonamide
Isocyanate Phenyl isocyanate Urea

As a diamine, this compound can accept two protons. The two nitrogen atoms—the tertiary amine within the piperidine ring and the secondary exocyclic amine—exhibit different basicities (pKa values) due to differences in their electronic and steric environments.

The piperidine nitrogen is a tertiary amine substituted with an electron-withdrawing benzyl group and an electron-donating alkyl chain (the piperidine ring itself). The exocyclic nitrogen is a secondary amine. Generally, the piperidine ring nitrogen is more basic than the exocyclic amine, especially if the exocyclic amine has electron-withdrawing groups nearby. For example, in analogues where an acetamide (B32628) group is attached to the exocyclic amine, the piperidine nitrogen is protonated first. acs.org The predicted pKa for the conjugate acid of simple 1-benzylpiperidine (B1218667) is approximately 9.02. chemicalbook.com The presence of the second amino group at C3 will influence this value through inductive effects.

At physiological pH (~7.4), it is expected that the more basic piperidine nitrogen will be predominantly protonated, while the secondary exocyclic amine may exist as a mixture of protonated and neutral forms, depending on its precise pKa.

Table 3: Protonation States of this compound

pH Range Dominant Species Structure
pH < pKa1 Diprotonated Piperidinium and Ammonium
pKa1 < pH < pKa2 Monoprotonated (Piperidine N) Piperidinium and Neutral Amine

Radical-Mediated Processes and Photoreactions

Modern synthetic methods, particularly those involving radical intermediates and photoredox catalysis, offer powerful tools for the functionalization of saturated N-heterocycles like piperidine. mdpi.comresearchgate.net These reactions often target the α-C–H bonds adjacent to the piperidine nitrogen due to their lower bond dissociation energy.

For the this compound scaffold, the most likely site for such a reaction is the C2 or C6 position of the piperidine ring. The general mechanism involves the following steps:

Single Electron Transfer (SET): A photocatalyst (e.g., an Iridium or Ruthenium complex), upon excitation by visible light, oxidizes the tertiary piperidine nitrogen to form a radical cation. mdpi.comencyclopedia.pub

Deprotonation: A mild base removes a proton from the adjacent carbon (C2 or C6), generating a neutral α-amino radical.

Radical Coupling: This α-amino radical can then be trapped by a radical acceptor, such as an electron-deficient arene or vinyl sulfone, to form a new C-C bond. encyclopedia.pub

This strategy allows for the direct C-H arylation, vinylation, and alkylation of the piperidine scaffold under mild conditions, which are often compatible with a wide range of functional groups. nih.govencyclopedia.pub While these methods have been extensively developed for N-aryl and N-Boc piperazines and piperidines, the N-benzyl group is also a suitable activating group for such transformations. nih.govmdpi.com The presence of the chiral center at C3 could potentially influence the diastereoselectivity of functionalization at the C2 position.

Table 4: Radical-Mediated C-H Functionalization of N-Alkyl Piperidine Scaffolds

Reaction Type Catalyst/Reagents Position Functionalized Product Type Reference
C-H Arylation Ir(ppy)₂(dtbbpy)PF₆ / Base α to N α-Aryl Piperidine mdpi.comencyclopedia.pub
C-H Vinylation Ir(ppy)₂(dtbbpy)PF₆ / Base α to N α-Vinyl Piperidine encyclopedia.pub

Electronic and Steric Effects of Substituents (e.g., Benzyl, Methyl, Piperidine Ring)

The chemical reactivity and transformation potential of the this compound scaffold are intrinsically governed by the interplay of electronic and steric effects exerted by its constituent parts: the N-benzyl group, the N-methyl group, and the piperidine ring itself. These substituents dictate the molecule's conformational preferences, the nucleophilicity of its nitrogen atoms, and the accessibility of its reactive centers.

The Benzyl Group

The benzyl substituent attached to the exocyclic amine nitrogen plays a dual role, contributing significant electronic and steric influences.

Electronic Effects : The benzyl group primarily exerts an electron-withdrawing inductive effect (-I) on the amine nitrogen to which it is attached. quora.com This is because the sp² hybridized carbon atoms of the phenyl ring are more electronegative than the sp³ hybridized carbon of the benzylic methylene (B1212753) group. youtube.com In the context of benzylamine, the lone pair on the nitrogen atom is localized and not in conjugation with the aromatic pi system, making the inductive effect the dominant electronic interaction influencing the amine's basicity. quora.com However, the benzylic position is known for its ability to stabilize adjacent positive charges or radicals through resonance, which can be a critical factor in certain transformation pathways. wikipedia.org The electronic nature of the benzyl group can be further modulated by substitution on the phenyl ring. Studies on related systems, such as benzylated glycosyl donors, have shown that electron-donating groups (e.g., p-methoxy) on the benzyl ring enhance reactivity, while electron-withdrawing groups (e.g., p-chloro, p-cyano) decrease it. nih.gov This highlights the tunability of the electronic environment at the reactive center by modifying the benzyl moiety.

Steric Effects : The benzyl group is sterically demanding, a factor that significantly influences the accessibility of the exocyclic amine. nih.govlibretexts.org This steric hindrance can impede the approach of reagents, potentially slowing down reactions like N-alkylation or influencing the regioselectivity of transformations. libretexts.orgkhanacademy.orgmdpi.com In reactions involving the piperidine ring, the bulk of the N-benzyl group on an adjacent substituent can direct incoming reagents to less hindered positions. nih.govnih.gov Conversely, steric acceleration, where bulky groups lead to an unexpected increase in reaction rates by enforcing a more reactive ground-state conformation, has also been observed in heavily substituted benzylic systems. cdnsciencepub.com

The Methyl Group

The methyl group attached to the exocyclic amine nitrogen provides a contrasting set of electronic and steric properties compared to the benzyl group.

Electronic Effects : As an alkyl group, the methyl substituent is electron-donating through a positive inductive effect (+I) and hyperconjugation. fiveable.meyoutube.com This effect increases the electron density on the exocyclic nitrogen atom, thereby enhancing its basicity and nucleophilicity compared to an unsubstituted or diaryl-substituted amine. fiveable.mequora.com This increased nucleophilicity makes the exocyclic nitrogen a primary site for reactions such as alkylation or acylation.

Steric Effects : While significantly smaller than the benzyl group, the methyl group still contributes to the steric environment around the exocyclic nitrogen. In solution, the basicity of amines is a complex balance between inductive effects, which increase basicity with more alkyl substitution, and solvation effects, where steric hindrance from bulkier groups can impede stabilizing interactions with solvent molecules. youtube.comstudentdoctor.net This often results in the observed basicity trend in water for methylamines: secondary > primary > tertiary. quora.comstudentdoctor.net

The Piperidine Ring

Electronic and Conformational Effects : The piperidine ring contains a saturated, sp³ hybridized nitrogen atom, making it a significantly stronger base and a better nucleophile than aromatic amines like aniline, where the lone pair is delocalized. libretexts.orgmasterorganicchemistry.com The nucleophilicity of the piperidine nitrogen is well-established, making it a common site for N-alkylation and other transformations. nih.govchemicalforums.com Electron-withdrawing groups attached to the piperidine nitrogen, such as sulfonyl groups, are known to decrease the ring's nucleophilicity and can influence the regioselectivity of C-H functionalization reactions by deactivating adjacent positions through inductive effects. nih.govnih.gov

Steric and Conformational Effects : The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. Substituents on the ring can occupy either axial or equatorial positions. acs.org For the (S)-piperidin-3-yl-amine moiety, the exocyclic N-benzyl-N-methylamino group at the C3 position will have a profound impact on the ring's conformational equilibrium. Bulky substituents generally prefer the equatorial position to avoid destabilizing 1,3-diaxial steric interactions. nih.gov The specific conformation adopted by the ring and its substituents is critical, as it dictates the steric accessibility of different C-H bonds and the trajectory of approaching reagents, thereby controlling the stereo- and regioselectivity of reactions. nih.govacs.org For example, the steric shielding provided by a bulky N-protecting group on the piperidine ring can be used to direct functionalization to more accessible positions like C4 by blocking the electronically favored but sterically hindered C2 position. nih.gov

The combined influence of these substituents creates a complex and tunable reactive system. The relative basicity and nucleophilicity of the two nitrogen atoms are modulated by their respective substituents (benzyl and methyl on the exocyclic amine vs. the endocyclic piperidine nitrogen, which is implicitly substituted by the rest of the molecule's framework).

Interactive Data Tables

The following tables provide comparative data to illustrate the electronic effects of various substituents on the basicity of amines, a key parameter for reactivity.

Table 1: Basicity of Substituted Amines This table shows how different types of substituents affect the basicity of amines, reflected by the pKa of their conjugate acids. Higher pKa values indicate a stronger base.

Compound NameStructureSubstituent TypepKa of Conjugate AcidElectronic EffectReference
AmmoniaNH₃Hydrogen9.25Reference studentdoctor.net
MethylamineCH₃NH₂Alkyl (Primary)10.64+I (Donating) youtube.com
Diethylamine(CH₃CH₂)₂NHAlkyl (Secondary)10.98+I (Donating) masterorganicchemistry.com
Triethylamine(CH₃CH₂)₃NAlkyl (Tertiary)10.75+I (Donating), Steric Hindrance to Solvation studentdoctor.net
AnilineC₆H₅NH₂Aryl4.63-I, Resonance (Delocalization) libretexts.org
BenzylamineC₆H₅CH₂NH₂Benzyl9.34-I (Weak) quora.com
PiperidineC₅H₁₀NHCyclic Alkyl11.12+I (Donating) masterorganicchemistry.com
MorpholineC₄H₈ONHO-atom in ring8.33-I from Oxygen masterorganicchemistry.com

Table 2: Effect of Ring Substituents on the Basicity of Aniline This table demonstrates how electron-donating groups (EDG) and electron-withdrawing groups (EWG) on an aromatic ring alter the basicity of an attached amino group.

Compound NameStructureSubstituent TypepKa of Conjugate AcidElectronic Effect on RingReference
p-Nitroanilinep-NO₂-C₆H₄NH₂EWG1.0-I, -R (Withdrawing) libretexts.org
p-Chloroanilinep-Cl-C₆H₄NH₂EWG (Halogen)4.0-I > +R (Net Withdrawing) libretexts.org
AnilineC₆H₅NH₂Reference4.63Reference libretexts.org
p-Toluidinep-CH₃-C₆H₄NH₂EDG5.1+I, Hyperconjugation (Donating) fiveable.me
p-Anisidinep-CH₃O-C₆H₄NH₂EDG5.3-I, +R (Net Donating) quora.com

Application As a Molecular Scaffold and Probe in Advanced Research

Design and Synthesis of Piperidine-Based Molecular Probes

The synthesis of piperidine-based molecular probes is a cornerstone of modern medicinal chemistry and chemical biology. These probes are specialized molecules designed to interact with specific biological targets, allowing researchers to study their function, distribution, and dynamics within a living system. The synthesis often involves multi-step reactions to build the piperidine (B6355638) core and attach various functional groups, reporters (like fluorescent tags), or reactive moieties. nih.gov

A key strategy in probe design is the creation of radiolabeled tracers. For instance, researchers have developed dual-targeting probes for Prostate-Specific Membrane Antigen (PSMA) and Fibroblast Activation Protein (FAP) to improve cancer diagnosis. acs.org These complex molecules often use a backbone to link a piperidine-containing targeting ligand, a chelator for a radionuclide (like 99mTc), and another targeting group. acs.org The synthesis can be a meticulous liquid-phase process involving steps like the addition of protecting groups (e.g., Fmoc-Gly-Cl), deprotection, and coupling reactions with activating agents like EDC and NHS to attach the different components. acs.org

Piperidine-based molecular probes are instrumental in elucidating the roles of various proteins and pathways in health and disease. By tracking the probe, scientists can gain insights into target engagement, enzyme activity, and receptor occupancy in real-time.

A significant application is in cancer research. Given that a percentage of prostate cancer (PCa) patients may have PSMA-negative lesions, which limits the effectiveness of some treatments, dual-target probes have been developed. acs.org A probe targeting both PSMA and FAP was created to overcome this diagnostic limitation. acs.org Preclinical studies using this dual-target probe demonstrated faster clearance and higher tumor uptake compared to its single-target counterparts. acs.org This highlights the probe's potential to provide a more accurate diagnosis and better patient stratification for targeted therapies. acs.org

Another area of investigation is the central nervous system. The N-benzylpiperidine motif, a core feature of the subject compound, is found in molecules designed as multi-target-directed ligands (MTDLs) for Alzheimer's disease. researchgate.netresearchgate.net These probes are designed not only to interact with primary targets like acetylcholinesterase (AChE) but also to possess other beneficial properties such as antioxidant activity and the ability to inhibit amyloid-beta (Aβ) aggregation. researchgate.netnih.gov For example, specific N-benzyl piperidine derivatives have been synthesized and evaluated as dual inhibitors of histone deacetylase (HDAC) and AChE, showing neuroprotective effects in cell-based assays. nih.gov

Scaffold Modulation for Structure-Activity Relationship (SAR) Explorations

The piperidine scaffold is highly amenable to chemical modification, making it ideal for Structure-Activity Relationship (SAR) studies. SAR explorations systematically alter the structure of a lead compound to understand how specific chemical features influence its biological activity. By making targeted changes to the piperidine ring, its substituents, or the N-benzyl group, researchers can map the chemical space required for optimal potency, selectivity, and pharmacokinetic properties. nih.govunisi.it

For example, in the development of inhibitors for the deubiquitinase complex USP1/UAF1, a target in cancer therapy, researchers began with a lead compound and synthesized a series of analogues by modifying the core scaffold and its side chains. acs.org Replacing a quinazoline (B50416) core with a pyrimidine (B1678525) was found to be tolerated and beneficially reduced molecular weight and lipophilicity. acs.org Further SAR studies showed that adding a methyl group at the 5-position of the pyrimidine ring increased potency, whereas moving it to the 6-position caused a decrease. acs.org These incremental changes provide a detailed understanding of the target's binding pocket.

Similarly, rational modifications to the structure of Donepezil, an acetylcholinesterase inhibitor containing an N-benzyl-piperidine moiety, were made to design new derivatives that could also inhibit butyrylcholinesterase (BuChE), an enzyme implicated in later stages of Alzheimer's disease. nih.gov Computational docking and molecular dynamics simulations guided the synthesis of analogues, with in vitro testing confirming that specific derivatives were potent dual inhibitors of both enzymes. nih.gov

Modification StrategyTargetResulting Effect on ActivityReference
Replacement of quinazoline core with pyrimidineUSP1/UAF1Comparable potency, reduced molecular weight acs.org
Addition of 5-methyl group to pyrimidine ringUSP1/UAF1~2-fold increase in potency acs.org
Rational modification of Donepezil structureAChE/BuChECreation of potent dual inhibitors nih.gov
Replacement of naphthalene (B1677914) with benzene (B151609) moietyEquilibrative Nucleoside Transporters (ENTs)Abolished inhibitory effects polyu.edu.hk

The N-Benzyl Piperidine (NBP) motif is a privileged structural fragment frequently employed in drug discovery and molecular design. researchgate.netnih.gov Its prevalence is due to a combination of favorable properties that medicinal chemists leverage to optimize drug candidates. researchgate.net

Key Contributions of the NBP Motif:

Structural Flexibility and 3D Nature: The NBP motif provides a three-dimensional character to molecules, which is crucial for effective interaction with the complex topologies of biological targets like enzyme active sites and receptor binding pockets. researchgate.netresearchgate.net

Physicochemical Property Modulation: The tertiary nitrogen in the piperidine ring can be protonated to form a salt, which can enhance aqueous solubility. researchgate.netresearchgate.net The benzyl (B1604629) group itself contributes to lipophilicity, and the balance between these features can be fine-tuned by modifying the benzyl ring. nih.gov

Key Molecular Interactions: The benzyl group is capable of forming crucial cation-π and π-π interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) in target proteins. researchgate.netresearchgate.net These non-covalent interactions are often essential for high-affinity binding.

Stereochemical Optimization: The piperidine ring can be substituted to create chiral centers, allowing for the optimization of stereochemical aspects of potency and the reduction of off-target toxicity. researchgate.netcolab.ws

The NBP motif is a core component of numerous approved drugs and clinical candidates, including the well-known Alzheimer's drug Donepezil, where it plays a critical role in binding to acetylcholinesterase. researchgate.netresearchgate.net Its versatility makes it a go-to scaffold for developing multi-target-directed ligands and for exploring new therapeutic areas. researchgate.netnih.gov

Development of Diverse Molecular Libraries

The piperidine scaffold, including the N-benzyl piperidine variant, is a popular starting point for the construction of diverse molecular libraries. ajchem-a.com These libraries are large collections of related but structurally distinct compounds used in high-throughput screening to identify new hit compounds for drug discovery programs. nih.gov The European Lead Factory, for example, utilizes piperidine scaffolds for its drug-like molecular libraries. nih.gov

Commercial and academic efforts focus on creating libraries of piperidine analogues that explore a wide range of chemical space. enamine.net These libraries often feature spirocyclic, fused, and bridged sp³-rich scaffolds, which introduce greater three-dimensionality compared to flat, aromatic compounds. enamine.netrsc.org This increased 3D shape diversity is believed to improve the chances of finding selective and potent ligands for biological targets. rsc.org

The synthesis of these libraries often employs efficient, scalable methods. For instance, a virtual library of fragments derived from 20 different isomers of methyl-substituted pipecolinates (a class of piperidine derivatives) was shown to cover a wide area of 3D fragment space with excellent molecular properties for fragment-based drug discovery. rsc.org The synthesis of these building blocks involved techniques like pyridine (B92270) hydrogenation and diastereoselective lithiation to access a variety of stereoisomers. rsc.org

Library TypeScaffold FeaturesPurposeReference(s)
Enamine AnaloguesSpirocyclic, fused, and bridged sp³-rich scaffoldsDrug Design & Discovery enamine.net
European Lead FactoryEnantiomerically pure piperidine scaffoldsDrug-like Molecular Libraries nih.gov
Virtual 3D FragmentsMethyl substituted pipecolinate isomersFragment-Based Drug Discovery rsc.org

Green Chemistry Applications in Scaffold Development

In recent years, there has been a significant push to incorporate the principles of green chemistry into the synthesis of pharmaceutical building blocks like piperidine scaffolds. ajchem-a.com These efforts aim to develop more sustainable, cost-effective, and environmentally friendly processes by reducing waste, avoiding hazardous reagents, and using renewable resources. rsc.org

One approach involves the use of bio-renewable starting materials. Researchers have developed a method for the green production of 2-aminomethylpiperidine from 2,5-bis(aminomethyl)furan, which can be derived from biomass. rsc.org The process uses a Pt/γ-Al₂O₃ catalyst in an aqueous solution under relatively mild conditions, achieving a high yield and demonstrating a sustainable route to a valuable piperidine intermediate. rsc.org Similarly, another novel catalytic system enables the synthesis of piperidine directly from furfural, another key bio-based platform chemical. nih.gov

Other green chemistry strategies focus on the reaction conditions:

Water-Catalyzed Reactions: Water has been used as a catalyst in certain synthetic procedures, leveraging hydrogen bonding to facilitate the reaction. ajchem-a.com

Ultrasonic Irradiation: Eco-friendly synthesis of various heterocycles from piperidine-based compounds has been achieved using ultrasonic irradiation, which can accelerate reactions and reduce energy consumption. researchgate.net

One-Pot Reactions: Tandem reactions, such as an aerobic oxidation/Knoevenagel condensation process performed in water, allow for multiple synthetic steps to occur in a single vessel, which minimizes solvent use and purification steps. researchgate.net

These green methods are crucial for the large-scale production of piperidine derivatives, making the development of new drugs and molecular probes more sustainable. ajchem-a.comnih.gov

Future Directions and Emerging Research Avenues for Benzyl Methyl S Piperidin 3 Yl Amine

Advancements in Asymmetric Synthesis Strategies for Enantiopure Piperidines

The demand for enantiomerically pure piperidine (B6355638) derivatives has spurred significant innovation in asymmetric synthesis. While classical methods often involve lengthy sequences or chiral resolution, modern strategies focus on catalytic, enantioselective reactions to construct the chiral core efficiently. nih.gov A key challenge remains the development of broadly applicable methods that provide access to diverse substitution patterns with high stereocontrol.

Future advancements are focused on creating more efficient and versatile synthetic routes. This includes the development of novel catalytic systems that can operate under milder conditions and tolerate a wider range of functional groups. nih.gov Researchers are exploring strategies like enantioconvergent reactions, which can transform a racemic mixture into a single enantiomeric product, representing a conceptually new way to create chiral molecules. springernature.com

Key Research Findings in Asymmetric Piperidine Synthesis:

Synthetic StrategyCatalyst/ReagentKey Features & FindingsReference(s)
Reductive Heck Reaction Rhodium catalyst with a chiral ligandEnables cross-coupling of aryl boronic acids and dihydropyridines to form 3-substituted tetrahydropyridines with excellent enantioselectivity. nih.gov
Aza-Prins Reaction Not specifiedA method for the synthesis of enantiopure piperidines. thieme-connect.de
Nitroalkene/Amine/Enone (NAE) Condensation OrganocatalystsUtilizes exocyclic chirality to induce the formation of substituted piperidines with high enantiomeric excess (>95% ee). rsc.org
Radical-Mediated Amine Cyclization Cobalt(II) catalystEffective for producing various piperidines from linear amino-aldehydes, though can produce by-products. nih.gov
Oxidative Amination of Alkenes Gold(I) or Palladium catalystsAchieves difunctionalization of a double bond to form the N-heterocycle; palladium-catalyzed versions show promise for enantioselectivity. nih.gov
Iron-Catalyzed Reductive Amination Iron complex with PhenylsilaneAn efficient method for preparing piperidines from ϖ-amino fatty acids via an intramolecular cyclization/reduction cascade. nih.gov

Integration of Artificial Intelligence and Machine Learning in Molecular Design

Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can design novel molecular structures de novo that are optimized for specific properties. ijpsjournal.com The integration of domain knowledge with these data-driven approaches, sometimes called "informed AI," aims to enhance the reliability and interpretability of these models. nih.gov For a molecule like Benzyl-methyl-(S)-piperidin-3-yl-amine, AI could be used to design analogs with improved binding affinity, better pharmacokinetic profiles, or novel biological activities by exploring modifications to the benzyl (B1604629), methyl, and piperidine groups.

Applications of AI/ML in Molecular Design:

AI/ML TechniqueApplication in Molecular DesignPotential ImpactReference(s)
Deep Generative Models (e.g., VAEs, GANs) De novo design of novel molecules with desired properties.Rapidly generates innovative chemical structures that may not be conceived through traditional means. ijpsjournal.com
Predictive Modeling (e.g., DNN, Random Forest) Predicts biological activity, ADMET properties, and drug-likeness.Reduces time and cost in early-stage screening by prioritizing compounds for synthesis. ijhespub.org
Physics-Informed ML Integrates physical principles (e.g., quantum mechanics) into ML models for more accurate predictions.Improves the accuracy of property predictions and enables more intelligent searches of chemical space. nih.gov
Transfer Learning Uses knowledge from data-rich domains to make predictions in data-limited areas.Addresses challenges in protein engineering and specialized molecular design where experimental data is scarce. nih.gov

Exploration of Novel Reactivity and Catalysis

Expanding the synthetic toolkit for piperidine derivatives involves discovering new reactions and catalytic systems. Research is moving beyond traditional methods to explore novel modes of reactivity that allow for the construction of complex piperidine structures from simple precursors. nih.govacs.org This includes the development of multifunctional catalysts that can promote several steps in a single pot, increasing efficiency and reducing waste.

Recent developments include metal triflate-catalyzed nucleophilic substitution reactions and Knoevenagel condensations using heterogeneous catalysts. acs.orgresearchgate.net These methods provide new ways to functionalize the piperidine ring. For instance, scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for reacting 2-acyloxypiperidines with silyl (B83357) enolates, affording 2-alkylated products with high diastereoselectivity. acs.org Such advancements are crucial for creating libraries of diverse piperidine derivatives for biological screening.

Emerging Catalytic Methods for Piperidine Functionalization:

Reaction TypeCatalystDescriptionReference(s)
Nucleophilic Substitution Scandium triflate (Sc(OTf)₃)Catalyzes the reaction of 2-acyloxy-N-benzyloxycarbonylpiperidines with silyl enolates to yield 2-alkylated adducts with high stereoselectivity. acs.org
Knoevenagel Condensation Cu─Mg─Al layered double hydroxide (B78521) (LDH)A recyclable, heterogeneous catalyst for the condensation of aldehydes with active methylene (B1212753) compounds, a key step in building complex molecules. researchgate.net
Mannich Reaction Not specifiedA classical but continually refined method for preparing various piperidine derivatives. acs.org

Development of Advanced Analytical Platforms for Chiral Compounds

The synthesis of enantiopure compounds like this compound necessitates sophisticated analytical techniques to verify enantiomeric purity. The development of advanced analytical platforms is critical for both process optimization and quality control. Chiral High-Performance Liquid Chromatography (HPLC) remains a gold standard, but new methods are emerging to improve speed, resolution, and accessibility.

Future research in this area is focused on creating more efficient chiral stationary phases (CSPs) for chromatography and developing novel spectroscopic and sensor-based methods for rapid chirality assessment. Techniques that can provide real-time analysis during a reaction would be particularly transformative for asymmetric synthesis. The ability to accurately determine the enantiomeric excess (ee) is fundamental to validating the success of any asymmetric synthesis strategy. rsc.org

Analytical Techniques for Chiral Compound Analysis:

Analytical PlatformPrincipleApplication for Chiral PiperidinesReference(s)
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase leads to separation.The primary method for determining the enantiomeric excess (ee) of chiral piperidine products. nih.gov
Nuclear Magnetic Resonance (NMR) Using chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Provides structural confirmation and can be used for enantiomeric purity determination. acs.org
Mass Spectrometry (MS) Can be coupled with chiral separation techniques (LC-MS) for sensitive detection and quantification.Used to determine the mass and structure of piperidine derivatives. capes.gov.br
PET Radioligand Imaging Synthesis of radiolabelled versions (e.g., with Carbon-11) of compounds to study their in vivo distribution and target engagement.Allows for non-invasive study of how chiral piperidine-based drugs interact with biological targets like brain receptors. researchgate.net

Expansion of Molecular Scaffold Utility in Untapped Research Domains

While the piperidine scaffold is well-established in central nervous system (CNS) drugs, its utility is continuously expanding into new therapeutic areas. nih.gov The structural versatility and favorable physicochemical properties of the piperidine ring make it an attractive scaffold for designing modulators of a wide range of biological targets. researchgate.netdovepress.com Introducing chirality can further enhance biological activity, improve selectivity, and optimize pharmacokinetic properties. thieme-connect.comresearchgate.net

Researchers are incorporating chiral piperidine motifs into molecules designed to treat cancer, infectious diseases, osteoporosis, and neuropathic pain. nih.govnih.govnih.govnih.gov For example, novel piperidine-3-carboxamide derivatives have been developed as potent inhibitors of cathepsin K, an important target for treating osteoporosis. nih.gov Another study identified a polyfunctionalized pyridine (B92270) with a benzylpiperidine moiety as a high-affinity ligand for sigma receptors, which are targets for neuropathic pain therapies. nih.gov This expansion into new research domains ensures that scaffolds related to this compound will remain a fertile ground for future drug discovery efforts.

Emerging Therapeutic Applications for Piperidine Scaffolds:

Therapeutic AreaTarget/MechanismExample Compound Class/FindingReference(s)
Oncology Various (e.g., receptor inhibitors, apoptosis initiators)Piperidine derivatives are being explored as anticancer agents. nih.govnih.gov
Neuropathic Pain Sigma receptors (σR)A pyridine derivative with an N-Bn-piperidine motif shows high affinity for σ1R, a target for pain treatment. nih.gov
Osteoporosis Cathepsin K (Cat K) inhibitionPiperidine-3-carboxamide derivatives have been synthesized as potent anti-bone resorption agents. nih.gov
Alzheimer's Disease Butyrylcholinesterase (BuChE) inhibitionN-alkylpiperidine carbamates have been designed as selective BuChE inhibitors. nih.gov
Infectious Diseases VariousAdamantylthio pyridine derivatives show promise as antibacterial agents. dovepress.com

Q & A

Q. What are the standard synthetic routes for Benzyl-methyl-(S)-piperidin-3-yl-amine, and how do reaction conditions influence yield?

A multi-step synthesis involving N-acylation, quaternization, partial reduction, and reductive amination is commonly employed . For example, reductive amination of 1-benzyl-4-methylpiperidin-3-one with methanolic methylamine in the presence of titanium(IV) isopropoxide achieves stereochemical control. Solvent choice (e.g., methanol vs. water) and temperature (room temperature vs. 0°C) critically impact reaction efficiency and enantiomeric purity .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation, as demonstrated in the synthesis of analogous piperidine derivatives . Single-crystal X-ray diffraction, as used for 3-benzyloxypyridin-2-amine, provides definitive stereochemical resolution .

Q. What safety protocols should be followed when handling this compound?

Use respiratory protection (e.g., P95 respirators in the U.S. or ABEK-P2 in the EU) and avoid drainage contamination due to undefined environmental toxicity . Storage under inert atmospheres is recommended to prevent decomposition, though specific instability data remain limited .

Advanced Research Questions

Q. How can stereochemical purity of the (S)-enantiomer be ensured during synthesis?

Chiral resolution using ditoluoyl-L-tartaric acid effectively separates enantiomers, as described in patent literature . Advanced chromatographic methods (e.g., chiral HPLC) or enzymatic resolution may further optimize enantiomeric excess, though these require empirical validation for this specific substrate.

Q. What strategies resolve contradictions in reported toxicological data for this compound?

While acute toxicity and carcinogenicity classifications remain unconfirmed , conflicting data necessitate tiered toxicological assays. Begin with in vitro cytotoxicity screens (e.g., hepatic cell lines), followed by in vivo studies using OECD guidelines to clarify discrepancies.

Q. How can computational methods guide the design of derivatives with enhanced biological activity?

Molecular docking simulations, informed by structural data from X-ray crystallography , predict interactions with target receptors (e.g., sigma-1 or opioid receptors). Density functional theory (DFT) calculations further optimize electronic properties for binding affinity.

Q. What are the challenges in optimizing analytical methods for trace impurity detection?

Sample preparation protocols must account for buffer compatibility and concentration effects to avoid artifactual peaks . Ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) improves sensitivity for sub-1% impurities, though method validation requires spiked recovery experiments.

Q. How does the compound’s stereochemistry influence its role as a ligand in coordination chemistry?

The (S)-configuration may enhance metal-binding selectivity, as seen in bis[(6-methylpyridin-2-yl)methyl]amine complexes . Experimental validation via UV-Vis spectroscopy and cyclic voltammetry can elucidate stereochemical effects on redox behavior and catalytic activity.

Methodological Considerations Table

Research ObjectiveRecommended MethodKey ParametersReference
Stereochemical ResolutionChiral HPLCColumn: Chiralpak AD-H; Mobile Phase: Hexane/Isopropanol (90:10)
Toxicity ScreeningIn vitro cytotoxicity assayCell Line: HepG2; Incubation: 48h; Endpoint: MTT assay
Structural ConfirmationX-ray crystallographyTemperature: 293 K; Data-to-parameter ratio: >15
Synthetic OptimizationReductive aminationCatalyst: Ti(OiPr)₄; Solvent: MeOH; Temp: 25°C

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